molecular formula C13H23NO5 B2960033 (4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid CAS No. 1315498-60-2

(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid

Cat. No. B2960033
CAS RN: 1315498-60-2
M. Wt: 273.329
InChI Key: LZHJRZDMDBZMIO-MGCOHNPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid” is a complex organic molecule. It contains a cyclohexyl ring, an acetic acid group, and a tert-butoxycarbonyl group .


Synthesis Analysis

The tert-butoxycarbonyl (Boc) group is often used as a protecting group in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .


Molecular Structure Analysis

The molecule contains a total of 48 bonds, including 21 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, and 1 six-membered ring .


Chemical Reactions Analysis

The tert-butoxycarbonyl group plays a role as a protecting group in chemical reactions . It is a part of the molecule that is introduced by chemical modification of a functional group to achieve chemoselectivity in a subsequent chemical reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, tert-Butyl (4-aminocyclohexyl)carbamate, are available. It is a solid with a molecular weight of 214.30 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ring Cleavage and Synthesis Applications : The compound has been involved in the ring cleavage of N-acyl- and N-(arylsulfonyl)histamines, facilitating a one-pot synthesis of 4-acylamino- or 4-arylsulfonylamino-1,2-bis(tert-butoxycarbonylamino) butanes. This process is significant for creating N4-acyl-1,2,4-butanetriamine-N1,N1,N2,N2-tetraacetic acids and their N4-arylsulfonyl analogs, indicating its role in complex organic synthesis processes (Warshawsky et al., 1989).
  • Epoxy Ring Opening : It is also used in the reaction with sulfuric acid in acetic anhydride, leading to the opening of the epoxy ring and the formation of 4,5-sulfonyldioxy derivatives (cyclic sulfates), showcasing its utility in creating specific chemical structures (Nishinaga & Wakabayashi, 1978).

Catalysis and Mechanistic Insights

  • Catalytic and Mechanistic Studies : It has been involved in studies concerning the acetylation of alcohols, where its reactions under catalysis by 4-(dimethylamino)pyridine (DMAP) offer insights into nucleophilic catalysis mechanisms, providing a deeper understanding of organic reaction pathways (Xu et al., 2005).
  • Intramolecular Cyclization : The compound has played a role in the intramolecular cyclization of certain acetic anhydride derivatives, leading to the formation of specific furan derivatives, which are of interest for synthetic and medicinal chemistry applications (Tyuneva et al., 2011).

Chelating Agent Synthesis

  • Precursor for Chelating Agents : A derivative, DOTA-Tris(t)Bu ester, has been synthesized as a precursor chelating agent for lanthanide ions, highlighting its application in enhancing the targeting specificity and pharmacokinetics of molecular imaging contrast media (Li et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, 4-(Boc-amino)-1-butanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-9-4-6-10(7-5-9)18-8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHJRZDMDBZMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid

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